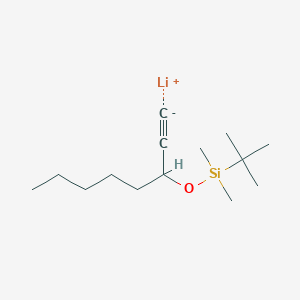
lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane is an organolithium compound that has garnered interest in the field of organic synthesis This compound is known for its strong nucleophilic properties and its ability to act as a base in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane typically involves the reaction of tert-butyl-dimethyl-oct-1-yn-3-yloxysilane with lithium metal. This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen in the air. The reaction is typically performed in a hydrocarbon solvent such as hexane or pentane to ensure the solubility of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of specialized reactors that can handle the highly reactive nature of lithium and the need for an inert atmosphere. The process is carefully controlled to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The compound is known for its ability to undergo nucleophilic substitution reactions, where it can replace other groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Typical conditions involve the use of polar aprotic solvents and temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, while reduction can yield alkanes or alkenes.
科学的研究の応用
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of biochemical pathways and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane exerts its effects involves its strong nucleophilic properties. The compound can donate electrons to electrophilic centers in other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
Comparison
Lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane is unique in its structure and reactivity compared to other organolithium compounds. Its tert-butyl and dimethyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where other organolithium compounds may not be as effective.
特性
CAS番号 |
60134-82-9 |
|---|---|
分子式 |
C14H27LiOSi |
分子量 |
246.4 g/mol |
IUPAC名 |
lithium;tert-butyl-dimethyl-oct-1-yn-3-yloxysilane |
InChI |
InChI=1S/C14H27OSi.Li/c1-8-10-11-12-13(9-2)15-16(6,7)14(3,4)5;/h13H,8,10-12H2,1,3-7H3;/q-1;+1 |
InChIキー |
CTVYBLYXRNXKFV-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCC(C#[C-])O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


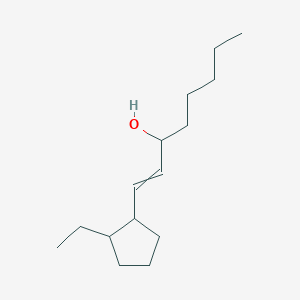
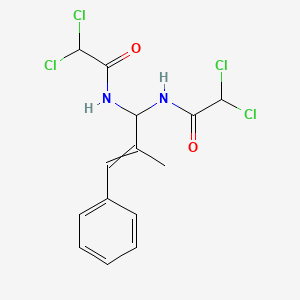
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
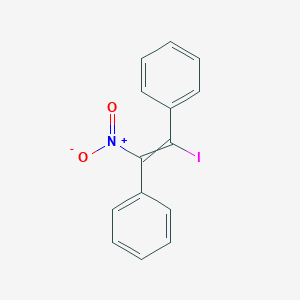
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
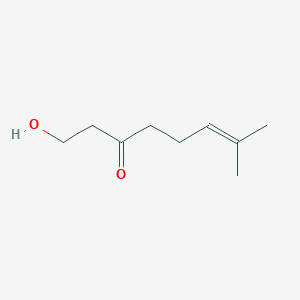

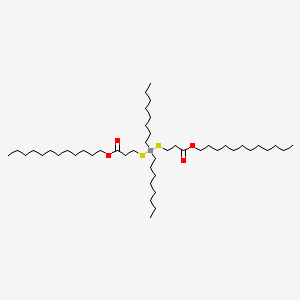
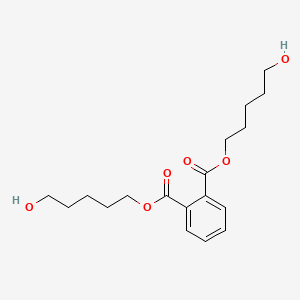
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)
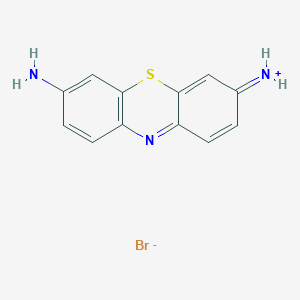
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
